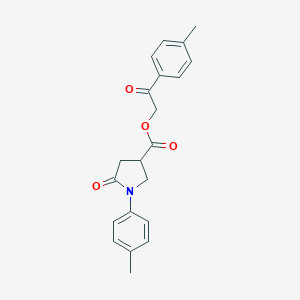
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that the compound exerts its activity by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. The compound has been found to exhibit significant activity against certain cancer cell lines, as well as antibacterial and antifungal properties. It has also been found to induce apoptosis in cancer cells, leading to their death. The compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential applications in various fields of scientific research, including oncology, antibacterial, and antifungal research. The compound has also been found to have a low toxicity profile, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. These include further studies on its mechanism of action, as well as its potential applications in the field of oncology, antibacterial, and antifungal research. The compound could also be further developed for use in drug delivery systems, as well as for the development of new therapeutics.
Métodos De Síntesis
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate involves a specific method that requires the use of certain reagents and conditions. The method involves the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base to form the corresponding pyrrolidine derivative. The reaction mixture is then treated with p-toluenesulfonic acid to obtain the final product.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant activity against certain cancer cell lines and has potential applications in the field of oncology. It has also been studied for its antibacterial and antifungal properties and has shown promising results in this area.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C24H21NO4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-16-9-11-18(12-10-16)22(26)15-29-24(28)19-13-23(27)25(14-19)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,19H,13-15H2,1H3 |
Clave InChI |
BQNDLZXNFTYGTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


